
Pteroic acid
Übersicht
Beschreibung
Pteroic acid (C${14}$H${12}$N$6$O$3$) is a pterin derivative consisting of a 6-methylpterin moiety linked to para-aminobenzoic acid (PABA) via a methylene bridge. It lacks the glutamic acid tail present in folic acid (pteroylglutamic acid, PGA), making it structurally simpler . This compound is formed during the degradation of folic acid derivatives, such as pteroyl-D-glutamic acid, through enzymatic or thermal cleavage, releasing glutamate and this compound as intermediates . It serves as a precursor in the synthesis of folate conjugates and has been utilized in drug design due to its receptor-binding capabilities .
Vorbereitungsmethoden
Historical Context and Significance of Pteroic Acid
This compound’s structural role in folic acid derivatives makes it indispensable for developing therapies that leverage folate receptors for targeted drug delivery . Early methods relied on enzymatic hydrolysis of folic acid, but limitations such as low yields (~70%) and fluorescent byproducts necessitated alternative approaches . Contemporary strategies prioritize chemical synthesis using readily available precursors, enabling industrial-scale production with purities exceeding 98% .
Enzymatic Hydrolysis of Folic Acid
Traditional Enzymatic Degradation
Early methodologies, such as Catherine’s 1972 protocol, utilized carboxypeptidase G to cleave folic acid’s glutamate moiety, yielding this compound . However, this process generated complex byproducts, necessitating costly chromatographic purification. The final product achieved ~70% purity, insufficient for pharmaceutical applications without additional refinement .
Limitations of Enzymatic Routes
-
Byproduct Formation : Fluorescent impurities complicated isolation, requiring resin-based separations .
-
Scalability Issues : Chromatography proved economically unviable for industrial production .
-
Yield Constraints : Typical yields hovered below 55%, with post-purification losses exacerbating inefficiencies .
Chemical Synthesis via Condensation Reactions
Triamino Pyrimidine Sulfate-Based Condensation
The patent CN104761553A outlines a scalable three-step synthesis using triamino pyrimidine sulfate, trichloroacetone, and para-aminobenzoic acid (PABA) :
Cyclization Reaction
-
Reactants : PABA (1 eq), triamino pyrimidine sulfate (2.5–3.0 eq), trichloroacetone (2.5–3.0 eq) .
-
Conditions :
-
Outcome : Crude this compound (82–83% purity, 45–55% yield) .
Alkaline Refining
Crude product is treated with alkali (e.g., NaOH) to form water-soluble this compound sodium salt, decolorized with activated carbon, and concentrated to precipitate the sodium salt .
Acidification
The sodium salt is dissolved and acidified to pH ~3 with HCl, yielding high-purity this compound (97–98.5%) after filtration and drying .
Industrial Advantages
-
Cost Efficiency : Raw materials are inexpensive and commercially available .
-
Purity : Avoids fluorescent byproducts, enabling crystallization-based purification .
-
Scalability : Batch sizes up to 3L demonstrated consistent yields .
Advanced Purification Techniques
High-Performance Liquid Chromatography (HPLC)
A study purified this compound conjugates using reversed-phase HPLC with a C18 column and water-acetonitrile gradient :
-
Conditions :
-
Outcome : Isolated fraction confirmed via DAD spectrum and LC/MS (base peak m/z 515.3) .
Sodium Salt Recrystallization
Industrial protocols favor sodium salt formation due to its solubility profile:
-
Process : Concentrate alkaline solutions to precipitate this compound sodium, then acidify to recover the free acid .
-
Efficiency : Reduces impurity carryover compared to direct crystallization .
Comparative Analysis of Synthetic Methods
Parameter | Enzymatic Hydrolysis | Chemical Condensation |
---|---|---|
Starting Material | Folic acid | PABA, triamino pyrimidine |
Yield | ≤55% | 45–55% |
Purity | ≤70% | 97–98.5% |
Byproducts | Fluorescent impurities | Minimal |
Scalability | Low | High |
Cost | High (enzymes, resins) | Low (bulk chemicals) |
Industrial-Scale Optimization
Reaction Parameter Optimization
-
pH Control : Maintaining pH 2–4 during condensation minimizes side reactions .
-
Antioxidants : Sodium pyrosulfite prevents oxidation of sensitive pteridine intermediates .
-
Temperature : 40°C balances reaction rate and decomposition risks .
Case Study: 3L Batch Synthesis
-
Output : 22.0g crude this compound (83.5% purity), refined to 98.4% purity .
-
Cost Analysis : Raw material costs reduced by 60% compared to enzymatic routes .
Quality Control and Analytical Validation
Spectroscopic Characterization
-
UV-Vis : λ<sub>max</sub> at 280 nm (pteridine chromophore) .
-
LC/MS : Molecular ion peak at m/z 515.3 confirms conjugate integrity .
Purity Assessment
Analyse Chemischer Reaktionen
Arten von Reaktionen: Pteroinsäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen . Diese Reaktionen werden durch das Vorhandensein des Pteridinringsystems beeinflusst, das vier Stickstoffatome enthält und in Wasser eine große Bandbreite an Tautomerie aufweist .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei den Reaktionen von Pteroinsäure verwendet werden, umfassen Oxidationsmittel, Reduktionsmittel und Nukleophile . So kann die Oxidation von Pteroinsäure beispielsweise mit Wasserstoffperoxid erreicht werden, während die Reduktion mit Natriumborhydrid durchgeführt werden kann .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus den Reaktionen von Pteroinsäure gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation von Pteroinsäure Pterin-6-Carbonsäure ergeben, während die Reduktion Tetrahydropteroinsäure produzieren kann .
Wissenschaftliche Forschungsanwendungen
Pteroinsäure hat eine große Bandbreite an wissenschaftlichen Forschungsanwendungen in Chemie, Biologie, Medizin und Industrie. In der Chemie wird sie als Ausgangsmaterial zur Synthese von markierten Folat-bindenden Proteinliganden verwendet, die in homogenen chemilumineszenten Assay-Formaten zum Nachweis von Folsäure eingesetzt werden . In der Biologie wird Pteroinsäure für ihre Rolle bei der Biosynthese von Folaten und ihr Potenzial als Therapeutikum untersucht . In der Medizin werden Pteroinsäurekonjugate auf ihre Antitumoraktivität und ihre Fähigkeit untersucht, die selektive Abgabe von Liganden an Tumoren zu vermitteln, die den Folatrezeptor überexprimieren . In der Industrie wird Pteroinsäure bei der Produktion verschiedener Pharmazeutika und Diagnostika eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von Pteroinsäure beinhaltet ihre Wechselwirkung mit spezifischen molekularen Zielen und Signalwegen. Pteroinsäure wirkt als Inhibitor der Dihydropteroatsynthase, einem Enzym, das an der Biosynthese von Folaten beteiligt ist . Durch die Inhibition dieses Enzyms stört Pteroinsäure die Produktion von Folaten, die für die DNA-Synthese und die Zellteilung essenziell sind . Dieser Wirkmechanismus liegt seinen potenziellen therapeutischen Anwendungen zugrunde, insbesondere bei der Behandlung von Krebs und bakteriellen Infektionen .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Folate Derivatives and Drug Conjugates
Pteroic acid serves as a fundamental building block for synthesizing folate derivatives, which can be conjugated to therapeutic agents. These conjugates are designed to target folate receptors that are often overexpressed in certain cancer cells. For instance, this compound has been utilized to create conjugates linked to fluorescein for imaging purposes and to enhance drug delivery specifically to cancerous tissues .
Case Study: Targeted Cancer Therapy
Research has demonstrated that this compound-conjugated compounds can effectively target folate receptor-positive tumors. A notable example includes the synthesis of technetium-99m labeled pteroyl-lysine conjugates, which showed promise as radiotracers for imaging tumors . Additionally, studies have explored this compound-conjugated nitroheterocyclic phosphoramidates as potential alkylating agents, indicating their utility in cancer treatment .
Biochemical Research
Inhibition of Dihydropteroate Synthase (DHPS)
this compound is also involved in the inhibition of dihydropteroate synthase, an essential enzyme in folate biosynthesis. Sulfonamide antibiotics utilize this mechanism by forming dead-end conjugates with pterins, effectively sequestering pterin pools and inhibiting bacterial growth . The structural similarity between this compound and enzymatic product analogs has been leveraged to develop potent inhibitors against pathogens like Escherichia coli.
Enzymatic Hydrolysis Studies
The enzymatic conversion of folic acid to this compound has been studied extensively. Research indicates that certain bacterial strains can utilize methotrexate as a carbon source by converting it into this compound through enzymatic action. This process not only highlights the biochemical pathways involving this compound but also its potential role in bioremediation and microbial metabolism .
Antimicrobial Applications
Antibiotic Development
this compound derivatives have been investigated for their antimicrobial properties. The synthesis of pterin-sulfa conjugates has shown competitive inhibition of DHPS, making them promising candidates for developing new antibiotics against resistant strains . These compounds may provide alternative therapeutic strategies in combating infections where traditional antibiotics have failed.
Synthesis and Purification Techniques
The purification of this compound and its derivatives is crucial for their application in research and medicine. Various techniques such as high-performance liquid chromatography (HPLC) have been employed to isolate pure forms of this compound from complex mixtures. For instance, studies have successfully purified this compound conjugates using HPLC, confirming their identity through spectral analysis .
Wirkmechanismus
The mechanism of action of pteroic acid involves its interaction with specific molecular targets and pathways. This compound acts as an inhibitor of dihydropteroate synthase, an enzyme involved in the biosynthesis of folates . By inhibiting this enzyme, this compound disrupts the production of folates, which are essential for DNA synthesis and cell division . This mechanism of action underlies its potential therapeutic applications, particularly in the treatment of cancer and bacterial infections .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparisons
Enzyme Interactions
- Carboxypeptidase G1 : Hydrolyzes folic acid derivatives (e.g., methotrexate) to this compound, with a Km of 1.1–18.1 × 10<sup>−6</sup> M for folate substrates. The reverse reaction (this compound + glutamate → folate) is thermodynamically unfavorable .
- Dihydropteroate Synthase (DHPS): Both this compound and 7,8-dihydropteroate bind to DHPS, but their interactions differ at N6. This compound’s N8 is a hydrogen bond acceptor, while dihydropteroate’s N8 is a donor, affecting Asp101 protonation in the active site .
- Ribosome-Inactivating Proteins (RIPs) : this compound docks into the RIP domain via hydrogen bonds (e.g., EAAR motif) and stacking interactions with aromatic residues (Tyr111, Phe159), mimicking folate-binding mechanisms .
Stability and Degradation
- This compound is less stable than folic acid under thermal processing, degrading further into 6-formylpterin and para-aminobenzoic acid .
- Folic acid loses 10–80% bioavailability when processed, primarily due to glutamate cleavage and this compound formation .
Key Research Findings
- Antagonism of Sulfonamides : this compound competitively reverses sulfonamide inhibition in Chlamydia psittaci growth, suggesting its role as a biosynthetic intermediate in microbial folate pathways .
- Synthetic Utility : Homogeneous this compound conjugates (e.g., pteroylheptaglutamate) are synthesized via N10-trifluoroacetyl protection and mixed anhydride condensation, enabling studies on folate metabolism .
- Structural Insights : Molecular dynamics simulations reveal this compound’s binding stability in DHPS and RIP active sites, informing inhibitor design .
Biologische Aktivität
Pteroic acid, a pterin derivative, plays a significant role in various biological processes, particularly in the context of folate metabolism and its applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant research findings.
Overview of this compound
This compound is a key component of folate (vitamin B9) and serves as a precursor for the synthesis of folate derivatives. It is involved in critical biochemical pathways, particularly in one-carbon transfer reactions essential for DNA synthesis and repair. The compound is produced through the enzymatic conversion of folic acid and is recognized for its role in microbial metabolism and potential therapeutic applications.
This compound primarily functions through its interaction with enzymes involved in folate biosynthesis. One notable enzyme is dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoate (PABA) with 6-hydroxymethyl-7,8-dihydropterin diphosphate to form 7,8-dihydropteroate, a precursor to folate derivatives .
Additionally, this compound has been studied for its ability to mediate selective delivery of therapeutic agents to cancer cells that overexpress folate receptors (FR). Despite its lower affinity for FR compared to folic acid, this compound can still facilitate the targeting of these cells when conjugated with other therapeutic compounds .
Biological Activity and Therapeutic Applications
- Cancer Therapy : this compound has been explored as a component in drug delivery systems targeting tumors. Its conjugation with cytotoxic agents enhances selective uptake by cancer cells overexpressing FR, potentially improving therapeutic efficacy while minimizing systemic toxicity .
- Antimicrobial Activity : The biosynthesis of folate is crucial for many prokaryotic organisms. Inhibition of DHPS by this compound or its analogs can disrupt folate synthesis in bacteria, presenting a potential strategy for developing new antimicrobial agents .
- Oxidative Stress Reduction : Recent studies suggest that this compound may play a role in reducing oxidative stress through its involvement in the synthesis of folate and related compounds. This function is particularly relevant under anoxic conditions where bacterial metabolism can lead to the accumulation of reactive oxygen species .
Table 1: Summary of Biological Activities of this compound
Case Study: this compound-Conjugated Prodrugs
A study investigated a novel this compound-conjugated prodrug designed to target tumor cells. The prodrug exhibited IC50 values in the micromolar range and demonstrated significantly reduced cytotoxicity compared to non-conjugated counterparts. The study concluded that while this compound facilitates transport into cells via FR, it does not significantly contribute to cytotoxicity on its own .
Enzymatic Studies
Research has shown that large quantities of this compound accumulate during microbial growth when using methotrexate as a substrate. This accumulation highlights the enzymatic pathways involving this compound and its potential utility in understanding drug metabolism and resistance mechanisms .
Q & A
Basic Research Questions
Q. What is the biochemical role of pteroic acid in folate biosynthesis?
this compound is a precursor in folate biosynthesis, formed by the conjugation of pterin and p-aminobenzoic acid (pABA). It serves as a substrate for dihydropteroate synthase (DHPS), an enzyme critical for microbial folate synthesis. Inhibition of DHPS by this compound derivatives disrupts folate production, a mechanism exploited in antibiotic development. Structural studies reveal hydrogen bonding between the pterin moiety and conserved residues (e.g., D96, K221 in E. coli DHPS) .
Q. What experimental techniques are used to synthesize and characterize this compound derivatives?
Synthesis involves coupling this compound with peptides or other moieties via solid-phase methods. For example, EC20 (a folate-conjugated peptide) is synthesized using this compound, d-glutamic acid, and β-l-diaminopropionic acid. Characterization employs HPLC for purity assessment, mass spectrometry for molecular weight confirmation, and NMR for structural validation. DEAE ion-exchange chromatography is used for purification .
Q. How do researchers validate the identity and purity of newly synthesized this compound analogs?
For novel compounds, provide elemental analysis, high-resolution mass spectrometry (HRMS), and ¹H/¹³C NMR data. Known compounds require comparison to literature spectra. Purity is confirmed via HPLC (>95%) and thin-layer chromatography (TLC). Crystallization trials with DHPS can confirm binding activity .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound-DHPS interactions?
Co-crystallization of DHPS with this compound (e.g., at 2.04 Å resolution) reveals binding conformations. However, electron density quality may vary between monomers, necessitating iterative refinement and molecular dynamics simulations. Compare homologs (e.g., Bacillus anthracis vs. E. coli DHPS) to identify conserved interactions, such as hydrogen bonds with D185 and F190 .
Q. What methodological strategies address contradictions in this compound’s inhibitory efficacy across bacterial species?
Contradictions arise from species-specific DHPS active-site variations (e.g., tyrosine vs. phenylalanine at position 190). Use mutagenesis to swap residues between homologs and measure binding affinity via isothermal titration calorimetry (ITC). Pair kinetic assays (e.g., IC₅₀ determination) with structural data to correlate activity with steric or electronic effects .
Q. How should researchers design experiments to evaluate competitive inhibition between this compound and sulfonamides?
Conduct in vitro enzyme assays with varying concentrations of this compound and sulfamethoxazole. Use Lineweaver-Burk plots to determine inhibition constants (Kᵢ) and identify non-competitive vs. competitive mechanisms. Validate via crystallography to observe overlapping binding sites .
Q. What are best practices for ensuring reproducibility in this compound-related studies?
- Synthesis : Document reagent sources (e.g., N10-trifluoroacetylthis compound from Eprova AG) and batch numbers.
- Assays : Standardize buffer conditions (pH, ionic strength) and enzyme concentrations.
- Data reporting : Include raw datasets (e.g., ITC thermograms, crystallography statistics) in supplementary materials .
Q. How can the PICOT framework adapt to non-clinical studies of this compound?
- Population : Bacterial DHPS enzymes.
- Intervention : this compound or analogs.
- Comparison : Wild-type vs. mutant enzymes or competing inhibitors.
- Outcome : Binding affinity (Kd), inhibitory potency (IC₅₀).
- Time : Not applicable for in vitro studies but relevant for time-course assays .
Q. Data Analysis and Contradiction Resolution
Q. How to interpret conflicting binding data from crystallography vs. solution-phase assays?
Crystallography may capture static conformations, while solution assays (e.g., surface plasmon resonance) reflect dynamic interactions. Use molecular dynamics simulations to model flexible regions (e.g., pABA moiety) and validate with mutational studies .
Q. What statistical approaches are recommended for analyzing dose-response data in DHPS inhibition studies?
Fit data to a four-parameter logistic model using software like GraphPad Prism. Report Hill coefficients to assess cooperativity and perform ANOVA for multi-group comparisons. Include confidence intervals to quantify uncertainty .
Eigenschaften
IUPAC Name |
4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,6,16H,5H2,(H,22,23)(H3,15,17,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOAQINSXLLMRCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40152279 | |
Record name | Pteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-24-4 | |
Record name | Pteroic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pteroic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pteroic acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04196 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pteroic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14972 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pteroic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40152279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PTEROIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8258W48TBZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.